molecular formula C26H31N3O7 B14201644 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine CAS No. 830321-67-0

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine

Cat. No.: B14201644
CAS No.: 830321-67-0
M. Wt: 497.5 g/mol
InChI Key: FJHDJEUVUJHEHV-QABPDZFRSA-N
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Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine is a synthetic peptide derivative It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the assembly of peptide chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The Fmoc group is used to protect the amino group of the amino acids during the synthesis. The general steps include:

    Attachment of the first amino acid: to a solid resin.

    Deprotection of the Fmoc group: using a base such as piperidine.

    Coupling of the next amino acid: using a coupling reagent like HBTU or DIC.

    Repetition of deprotection and coupling steps: until the desired peptide sequence is assembled.

    Cleavage of the peptide from the resin: using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides.

Chemical Reactions Analysis

Types of Reactions

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine can undergo various chemical reactions, including:

    Deprotection reactions: Removal of the Fmoc group using bases like piperidine.

    Coupling reactions: Formation of peptide bonds using coupling reagents.

    Cleavage reactions: Release of the peptide from the solid support using acids like TFA.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Cleavage: Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products

The major product formed from these reactions is the desired peptide sequence, with the Fmoc group removed and the peptide cleaved from the resin.

Scientific Research Applications

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine has several applications in scientific research:

    Chemistry: Used in the study of peptide synthesis and the development of new synthetic methodologies.

    Biology: Employed in the investigation of protein-protein interactions and the design of peptide-based inhibitors.

    Medicine: Potential use in the development of peptide-based therapeutics and drug delivery systems.

    Industry: Utilized in the production of custom peptides for research and development purposes.

Mechanism of Action

The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The Fmoc group serves as a protective group during synthesis and is removed before the peptide exerts its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-L-phenylalanine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl]-N-methyl-L-valine

Uniqueness

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine is unique due to its specific amino acid sequence and the presence of the Fmoc group. This combination of structural features allows for specific interactions and applications that may not be possible with other similar compounds.

Properties

CAS No.

830321-67-0

Molecular Formula

C26H31N3O7

Molecular Weight

497.5 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C26H31N3O7/c1-14(2)22(25(34)28-23(15(3)30)24(33)27-12-21(31)32)29-26(35)36-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20,22-23,30H,12-13H2,1-3H3,(H,27,33)(H,28,34)(H,29,35)(H,31,32)/t15-,22+,23+/m1/s1

InChI Key

FJHDJEUVUJHEHV-QABPDZFRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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